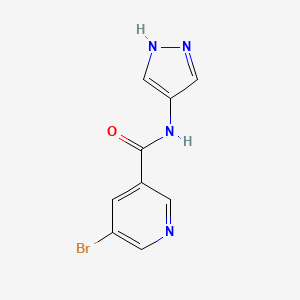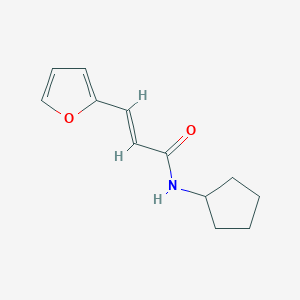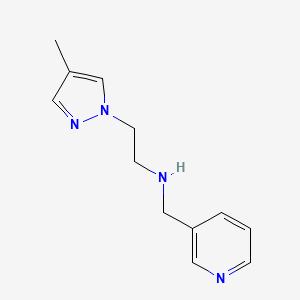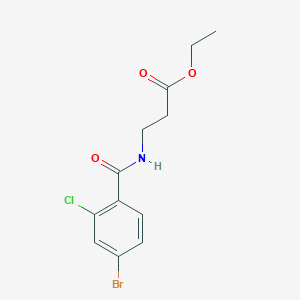
1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of ethyl acetoacetate with guanidine in the presence of a base.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and a nitrile derivative.
Final Assembly: The final compound is obtained by coupling the pyrimidine and triazole intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with the replication process of microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(6-Ethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine: This compound features a piperidine ring instead of a triazole ring, leading to different chemical and biological properties.
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: Another similar compound with a piperidine ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H8N6 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N6/c1-2-7-3-9(12-5-11-7)15-6-13-8(4-10)14-15/h3,5-6H,2H2,1H3 |
InChI Key |
NJQHYHPVKHZSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)



![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)





![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
